molecular formula C20H27NO3 B5864373 2-(4-allyl-2-methoxyphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide

2-(4-allyl-2-methoxyphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide

Cat. No. B5864373
M. Wt: 329.4 g/mol
InChI Key: MEBUEMJSVJZBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-allyl-2-methoxyphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide is a chemical compound that has been widely studied for its potential use in scientific research. The compound, also known as AM404, was first synthesized in the 1990s and has since been the subject of numerous studies examining its properties and potential applications.

Mechanism of Action

2-(4-allyl-2-methoxyphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide is believed to exert its effects through a variety of mechanisms, including inhibition of the uptake of the endocannabinoid anandamide and activation of the transient receptor potential vanilloid type 1 (TRPV1) receptor. These mechanisms are thought to contribute to the compound's analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, the compound has been shown to decrease the release of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.

Advantages and Limitations for Lab Experiments

2-(4-allyl-2-methoxyphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has several advantages for use in scientific research, including its relatively low toxicity and ability to cross the blood-brain barrier. However, the compound also has some limitations, including its relatively short half-life and the potential for off-target effects.

Future Directions

There are several potential future directions for research on 2-(4-allyl-2-methoxyphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide. One area of interest is in the development of new therapies for pain and inflammation based on the compound's analgesic and anti-inflammatory effects. Additionally, further research is needed to better understand the mechanisms of action of this compound and its potential uses in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 2-(4-allyl-2-methoxyphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide involves the reaction of 4-allyl-2-methoxyphenol with N-(2-bromoethyl)cyclohexylamine, followed by the addition of acetic anhydride. The resulting compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-(4-allyl-2-methoxyphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of pain and inflammation, as the compound has been shown to have analgesic and anti-inflammatory effects. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-3-7-17-10-11-18(19(14-17)23-2)24-15-20(22)21-13-12-16-8-5-4-6-9-16/h3,8,10-11,14H,1,4-7,9,12-13,15H2,2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBUEMJSVJZBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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